3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is a complex heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry. The compound is structurally related to other pyrazole derivatives and is classified as a tetrahydropyrrolo derivative. Its unique structure contributes to its biological activity, making it a subject of interest in pharmacological research.
This compound can be sourced from various chemical databases, including PubChem and the European Chemicals Agency. It is classified under heterocyclic compounds, specifically within the broader category of pyrazoles. Its chemical structure is characterized by a fused pyrrole and pyrazole ring system, which is indicative of its potential reactivity and biological properties .
The synthesis of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors such as 3-methyl-1H-pyrazole with suitable electrophiles or through the use of coupling reactions with various reagents.
The synthesis may involve the following steps:
The molecular formula for 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride is CHN·HCl. Its structure features a fused bicyclic system comprising both a pyrazole and a pyrrole ring.
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride may undergo various chemical reactions typical for heterocycles, including:
These reactions can lead to the formation of derivatives with varied biological activities and are essential for exploring structure-activity relationships in drug development.
The mechanism of action for 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride often involves interaction with specific biological targets such as kinases or enzymes. It has been noted for its potential as an Aurora kinase inhibitor, which plays a critical role in cell division and cancer progression.
Research indicates that this compound may inhibit Aurora kinases by binding to the ATP-binding site, thereby interfering with their function and leading to antiproliferative effects in cancer cells .
Relevant data from chemical databases confirm these properties and provide additional insights into handling and storage requirements .
The primary applications of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride lie in medicinal chemistry. Its potential as an Aurora kinase inhibitor makes it a candidate for cancer therapeutics. Additionally, ongoing research explores its utility in other therapeutic areas due to its unique structural features that may confer diverse biological activities.
The pyrrolo[3,4-c]pyrazole core is efficiently constructed via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones. This method leverages the nucleophilic addition of hydrazine to the enone system, followed by intramolecular cyclization. Research demonstrates that methyl-substituted acetylenic ketones react regioselectively with phenylhydrazine derivatives to yield 3-methyl-functionalized intermediates. Subsequent reduction and cyclization under acidic conditions afford the saturated 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. Critical to this approach is the electronic bias introduced by the methyl group at C-3, which directs regioisomer formation and minimizes side products. Typical reaction conditions involve ethanol or DMF solvents at 60–80°C, yielding the bicyclic core in 65–75% isolated yield after hydrochloride salt formation [5] [8].
Alternative access to the pyrrolo[3,4-c]pyrazole framework employs maleimide-containing precursors. Diethyl acetylenedicarboxylate (DEAD) reacts with arylhydrazines to form 5-hydroxypyrazole intermediates, which undergo POCl₃-mediated chlorination to yield 4-formyl-5-chloropyrazoles. After Pinnick oxidation to carboxylic acids and peptide coupling with amines, the resultant amides undergo intramolecular annulation using 1,1′-carbonyldiimidazole (CDI) to form the fused maleimide moiety. This sequence constructs the pyrrolo[3,4-c]pyrazole-4,6-dione system, which is subsequently reduced to the target tetrahydropyrrolo[3,4-c]pyrazole. Key limitations include the incompatibility of N-aryl substituents during annulation, necessitating careful selection of amine partners. Yields for the annulation step range from 80–86% [6].
Table 1: Cyclocondensation Approaches for Core Formation
Method | Key Reagents | Regioselectivity | Yield Range | Limitations |
---|---|---|---|---|
Hydrazine/α,β-Unsaturated Ketone | Methyl acetylenic ketone, phenylhydrazine | High (C-3 methylation) | 65–75% | Requires acidic cyclization |
Maleimide Annulation | DEAD, POCl₃, CDI | Moderate | 80–86% | N-Aryl incompatibility |
Chlorinated intermediates serve as versatile platforms for C–C and C–N bond formation via palladium catalysis. 6-Chloropyrrolo[3,4-c]pyrazole derivatives undergo efficient Suzuki–Miyaura coupling with aryl boronic acids under optimized conditions: Pd(PPh₃)₄ (10 mol%), K₂CO₃ base, and 1,4-dioxane solvent at 150°C for 2 hours. Electron-rich boronic acids (e.g., 4-methoxyphenyl) afford coupling products in 79–85% yield, while electron-deficient partners (e.g., 4-cyanophenyl) yield 60–65%. Buchwald–Hartwig amination proceeds optimally with Pd₂(dba)₃/Xantphos, Cs₂CO₃, and dioxane at 100°C for 1 hour, enabling arylamine installation in 83% yield. Steric hindrance significantly impacts efficacy, with ortho-substituted aryls yielding trace products [2] [6].
Regioselective functionalization exploits the differential reactivity of chlorines at C-3 and C-6 positions. C-6 chlorines exhibit enhanced electrophilicity due to adjacent carbonyl groups in dione precursors, facilitating nucleophilic displacement. Treatment with alkylamines in aprotic solvents (e.g., DMF) selectively replaces C-6 chlorine while preserving C-3 chloride. Subsequent Pd-catalyzed arylation at C-3 then yields 1,6-disubstituted derivatives. This sequential modification strategy enables combinatorial diversification, generating libraries such as 1,6-di(hetero)aryl-pyrrolo[3,4-c]pyrazoles. Heterocyclic boronic acids (e.g., 2-thienyl) couple at C-3 in 45–56% yield, though electron-deficient pyridinyl systems fail due to catalyst poisoning [6].
High-throughput synthesis leverages the modularity of chlorinated intermediates to generate compound libraries. Automated platforms employ:
This approach rapidly produces 1,3,6-trisubstituted analogs for kinase inhibitor screening. Notably, 1-(4-methoxybenzyl)-3-(thiophen-2-yl)-6-(4-aminophenyl) derivatives were synthesized in 70% yield via sequential C–N and C–C coupling, demonstrating the scaffold’s suitability for combinatorial chemistry [6] [9].
Ligand choice critically governs cross-coupling efficiency. Xantphos promotes Buchwald–Hartwig amination but fails in Suzuki couplings (20% yield). Conversely, PPh₃ ligands enable Suzuki reactions (85% yield) but inhibit amination. Bidentate ligands like dppf cause decomposition, while monodentate tri(ortho-tolyl)phosphine improves electron-deficient substrate coupling by 15%. These differences arise from ligand-dependent stabilization of Pd(0) oxidative addition complexes and suppression of protodehalogenation side reactions [6].
Solvent polarity and boiling point dictate reaction kinetics and byproduct formation:
Table 2: Optimized Conditions for Pd-Catalyzed Functionalization
Reaction Type | Catalytic System | Base | Solvent | Temperature | Yield Range |
---|---|---|---|---|---|
Suzuki–Miyaura | Pd(PPh₃)₄ (10 mol%) | K₂CO₃ | 1,4-Dioxane | 150°C | 60–85% |
Buchwald–Hartwig | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100°C | 83% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: